1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone
Overview
Description
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a dimethylamino vinyl group at position 7 and an ethanone group at position 6.
Preparation Methods
The synthesis of 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the condensation of aminoazoles with β-diketones, β-ketoesters, or α-cyano ketones in the presence of orthoesters or dimethylformamide dimethyl acetal (DMFDMA). The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used as an additive in electrochemical copper plating and as a fluorescent probe in material science
Mechanism of Action
The mechanism of action of 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitriles
- 7-arylpyrazolo[1,5-a]pyrimidines
- 7-heterylpyrazolo[1,5-a]pyrimidines
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical and biological properties.
Properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(17)10-8-13-12-4-6-14-16(12)11(10)5-7-15(2)3/h4-8H,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKTEWKPFWQAJ-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=CC=N2)N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=CC=N2)N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137040 | |
Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130506-81-9 | |
Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130506-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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